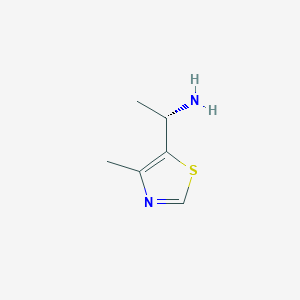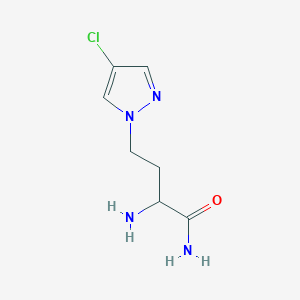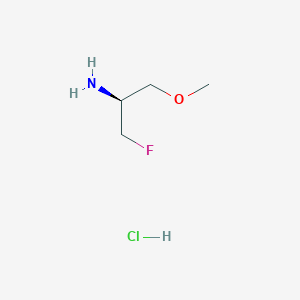![molecular formula C7H14N2O B15310938 2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)
2-Oxa-5,8-diazaspiro[3.6]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-5,8-diazaspiro[36]decane is a heterocyclic compound characterized by a spiro structure, which includes oxygen and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5,8-diazaspiro[3.6]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is convenient and uses commercially available reagents, making it accessible for laboratory synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions suggests that industrial production could be feasible with appropriate optimization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-5,8-diazaspiro[3.6]decane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the spiro structure.
Applications De Recherche Scientifique
2-Oxa-5,8-diazaspiro[3.6]decane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for exploring biological activity and potential therapeutic applications.
Medicine: Research into its medicinal properties includes investigating its potential as a drug candidate for various diseases.
Industry: The compound’s unique structure and reactivity make it useful in developing new materials and industrial processes.
Mécanisme D'action
The mechanism by which 2-Oxa-5,8-diazaspiro[3.6]decane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Another spiro compound with a similar structure but different ring sizes and functional groups.
1,3,8-Triazaspiro[4.5]decane-2,4-diones: Compounds with additional nitrogen atoms and different functional groups, used in medicinal chemistry.
Uniqueness
2-Oxa-5,8-diazaspiro[3.6]decane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
2-oxa-5,8-diazaspiro[3.6]decane |
InChI |
InChI=1S/C7H14N2O/c1-2-8-3-4-9-7(1)5-10-6-7/h8-9H,1-6H2 |
Clé InChI |
TZFKZSKBUAMOIV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNC12COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B15310887.png)



![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)


![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)


![Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B15310946.png)
